N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorobenzyl group, a thiomorpholinylpyrazinyl moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step often involves the synthesis of the pyrazine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thiomorpholine Introduction: The thiomorpholine group is introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the pyrazine intermediate.
Benzamide Formation: The benzamide core is formed by coupling the fluorobenzyl group with the pyrazine-thiomorpholine intermediate. This step usually involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-methylbenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)29-22-20(24-9-10-25-22)27-11-13-30-14-12-27/h1-10H,11-15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLLYKNBQHGZEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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